molecular formula C5H9F2NO2 B1345066 2,2-difluoro-N-(2-hydroxyethyl)propanamide CAS No. 851728-91-1

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Cat. No. B1345066
M. Wt: 153.13 g/mol
InChI Key: QGRLXCZSOWEORV-UHFFFAOYSA-N
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Description

2,2-difluoro-N-(2-hydroxyethyl)propanamide, also known as DFP, is an organic compound that belongs to the family of amides. It has a molecular weight of 153.13 .


Molecular Structure Analysis

The molecular formula of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is C5H9F2NO2 . The InChI Code is 1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10) . The compound contains a total of 18 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

The boiling point of 2,2-difluoro-N-(2-hydroxyethyl)propanamide is approximately 85°C at 0.2mm .

Scientific Research Applications

Photoreactivity and Analytical Chemistry

Flutamide, chemically related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide, has shown interesting photoreactivity properties. In a study, different photoreactions of flutamide were observed in acetonitrile and 2-propanol solvents, demonstrating the drug's behavior under UV light exposure and its interaction with various solvents. This understanding is pivotal for evaluating drug stability and developing analytical methods for drug quantification (Watanabe, Fukuyoshi, & Oda, 2015).

Metabolic Studies and Drug Development

Research on a related compound, S-1 (a selective androgen receptor modulator), highlighted the importance of understanding the pharmacokinetics and metabolism of compounds similar to 2,2-difluoro-N-(2-hydroxyethyl)propanamide. Identifying metabolic profiles and pharmacokinetic characteristics can guide the design of new therapeutic agents, emphasizing the role of such compounds in preclinical drug development (Wu et al., 2006).

Synthesis of Fluorinated Compounds

The synthesis of 2,2-difluoro-3-hydroxyacids represents a key area of research, showing the relevance of compounds like 2,2-difluoro-N-(2-hydroxyethyl)propanamide in organic chemistry. These compounds are synthesized through a selective haloform reaction, demonstrating a methodological approach that is short, yields good results, and occurs under mild conditions (Jiménez, Bosch, & Guerrero, 2005).

Fluorinated Building Blocks for Medicinal Chemistry

The development of biocatalytic methods for the synthesis of CHF2-containing trisubstituted cyclopropanes illustrates the significance of fluorinated compounds in medicinal chemistry. This methodology offers a powerful strategy for synthesizing high-value fluorinated building blocks, showcasing the versatility and potential applications of compounds related to 2,2-difluoro-N-(2-hydroxyethyl)propanamide in drug discovery and development (Carminati et al., 2020).

properties

IUPAC Name

2,2-difluoro-N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRLXCZSOWEORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Synthesis routes and methods

Procedure details

2,2-Difluoro-propionic acid ethyl ester I-3a (10.1 g, 70 mmol) was added dropwise to stirred, cooled (0° C.) ethanolamine (4.4 ml, 70 mmol) and the resulting solution was allowed to stir at ambient temperature for 4 hours. Concentration of the reaction mixture in vacuo afforded the title compound (I-3b) as a solid, 11.2 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

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